molecular formula C17H20ClN3 B11610409 1-[(2-Chlorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine

1-[(2-Chlorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine

Cat. No.: B11610409
M. Wt: 301.8 g/mol
InChI Key: QAIDGFPPKMCSTI-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine is a piperazine derivative featuring a 2-chlorophenylmethyl group and a pyridin-4-ylmethyl substituent. Piperazine derivatives are widely studied for their pharmacological versatility, including antihistaminic, antipsychotic, and anticancer activities.

Properties

Molecular Formula

C17H20ClN3

Molecular Weight

301.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C17H20ClN3/c18-17-4-2-1-3-16(17)14-21-11-9-20(10-12-21)13-15-5-7-19-8-6-15/h1-8H,9-14H2

InChI Key

QAIDGFPPKMCSTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine typically involves the reaction of 1-(2-chlorophenyl)methanamine with 4-(chloromethyl)pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Piperazine derivatives vary significantly in bioactivity and physicochemical properties based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties
Compound Name (Reference) Substituents Key Features
Target Compound 2-Chlorophenylmethyl, pyridin-4-ylmethyl Pyridine enhances polarity; 2-chloro substituent may reduce metabolic stability
Meclizine () 4-Chlorobenzhydryl, 3-methylbenzyl Antihistamine; 4-chloro group increases lipophilicity vs. 2-chloro isomers
Chlorbenzoxamine () 2-Chlorophenylmethoxyethyl, 2-methylbenzyl Ethoxy spacer alters conformation; methyl group enhances metabolic stability
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine () 4-Chlorobenzyl, methylsulfanylbenzyl Sulfanyl group increases hydrophobicity; 4-chloro vs. 2-chloro affects receptor binding
Compound 19 () 2-Chlorophenyl, dihydroindenyloxy Bulky dihydroindenyloxy group improves receptor selectivity

Key Observations :

  • Substituent Position : The 2-chlorophenyl group in the target compound may confer different steric and electronic effects compared to 4-chlorophenyl analogs like meclizine. For instance, 4-chloro substituents in meclizine are associated with antihistaminic activity, while 2-chloro groups may influence metabolic pathways .
  • Heterocyclic Moieties : The pyridine ring in the target compound increases polarity (logP ~2.5 estimated) compared to phenyl or benzyl substituents (logP ~3.5–4.5 in meclizine) .
  • Synthetic Accessibility : The target compound can likely be synthesized via sequential alkylation of piperazine using 2-chlorobenzyl and pyridin-4-ylmethyl halides, similar to methods in for related piperazine derivatives .

Key Insights :

  • Antihistaminic Activity : Meclizine’s 4-chlorobenzhydryl group is critical for H1 receptor binding, whereas the target compound’s pyridine may shift activity toward other receptors (e.g., serotonin or dopamine) .
  • Cytotoxicity : Analogous 4-chlorobenzhydryl derivatives () show cytotoxicity via apoptosis, suggesting the target compound’s pyridine could enhance DNA intercalation or kinase inhibition .
  • Receptor Affinity : Nitro and methoxy substituents in ’s compounds improve dopamine D2 receptor binding, indicating that electron-withdrawing groups (e.g., 2-chloro) in the target compound may similarly modulate affinity .

Metabolic and Pharmacokinetic Considerations

  • Metabolism : Meclizine undergoes extensive hepatic metabolism, including oxidation and glucuronidation (). The target compound’s 2-chloro group may reduce CYP450-mediated degradation compared to 4-chloro isomers .
  • Solubility : The pyridine moiety likely improves aqueous solubility (~50–100 μg/mL estimated) versus lipophilic analogs like meclizine (~20 μg/mL) .

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